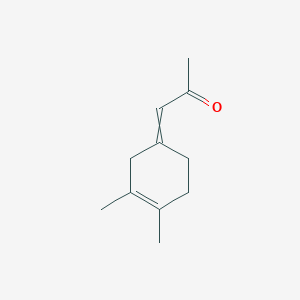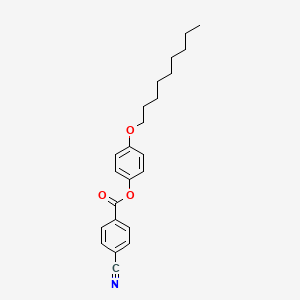
4-(Nonyloxy)phenyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nonyloxy)phenyl 4-cyanobenzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(nonyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Nonyloxy)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanobenzoate moiety can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl cyanobenzoates.
Ester Hydrolysis: 4-cyanobenzoic acid and 4-(nonyloxy)phenol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
4-(Nonyloxy)phenyl 4-cyanobenzoate has several scientific research applications:
Liquid Crystals: It is used in the study of liquid crystal phases, particularly the twist-bend nematic phase.
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique optical and electronic properties.
Pharmaceuticals: Research is ongoing to explore its potential as a building block for the synthesis of biologically active molecules.
Chemical Sensors: Its structural properties make it a candidate for use in chemical sensors and detection systems.
Mecanismo De Acción
The mechanism of action of 4-(Nonyloxy)phenyl 4-cyanobenzoate involves its interaction with molecular targets through various pathways:
Liquid Crystal Formation: The compound’s ability to form liquid crystal phases is attributed to its molecular structure, which promotes specific intermolecular interactions and alignment.
Chemical Reactivity: The presence of reactive functional groups such as the ester and cyano groups allows it to participate in a range of chemical reactions, influencing its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the nonyloxy group, resulting in different physical and chemical properties.
4-(Hexyloxy)phenyl 4-cyanobenzoate: Similar structure but with a shorter alkoxy chain, affecting its liquid crystal behavior.
4-(Octyloxy)phenyl 4-cyanobenzoate: Slightly shorter alkoxy chain, leading to variations in its material properties.
Uniqueness
4-(Nonyloxy)phenyl 4-cyanobenzoate is unique due to its specific alkoxy chain length, which influences its liquid crystal phase behavior and potential applications in material science and chemical sensors. The presence of the nonyloxy group enhances its solubility and interaction with other molecules, making it a valuable compound for various research applications.
Propiedades
Número CAS |
90336-48-4 |
|---|---|
Fórmula molecular |
C23H27NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(4-nonoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C23H27NO3/c1-2-3-4-5-6-7-8-17-26-21-13-15-22(16-14-21)27-23(25)20-11-9-19(18-24)10-12-20/h9-16H,2-8,17H2,1H3 |
Clave InChI |
KMCGZGNEWQQYCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


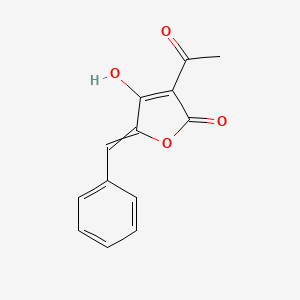
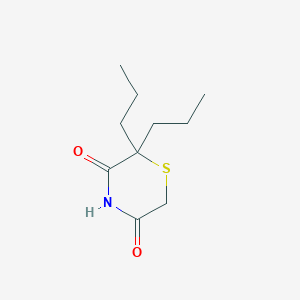
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
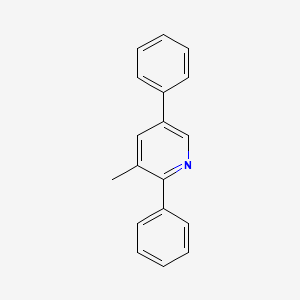
![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)
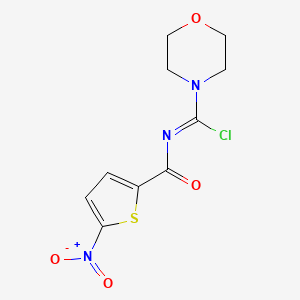
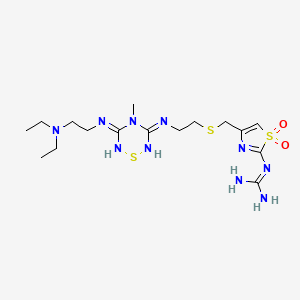
![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
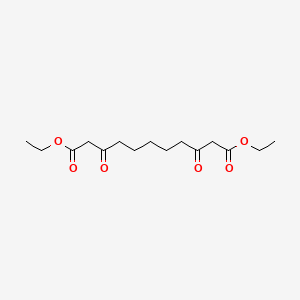
![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)
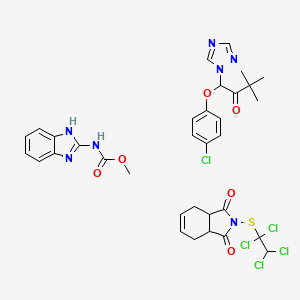
![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
